molecular formula C12H17NO2 B7479856 1-(2,4-Dimethylbenzoylamino)-2-propanol

1-(2,4-Dimethylbenzoylamino)-2-propanol

Cat. No.: B7479856
M. Wt: 207.27 g/mol
InChI Key: VKBGLVXBIFXWBX-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylbenzoylamino)-2-propanol is an organic compound that features a benzoylamino group attached to a propanol backbone. This compound is part of a broader class of benzene derivatives, which are known for their aromatic properties and diverse applications in various fields .

Preparation Methods

The synthesis of 1-(2,4-Dimethylbenzoylamino)-2-propanol typically involves the reaction of 2,4-dimethylbenzoic acid with an appropriate amine and alcohol under controlled conditions. The process may include steps such as esterification, amidation, and reduction. Industrial production methods often employ catalysts and specific reaction conditions to optimize yield and purity .

Chemical Reactions Analysis

1-(2,4-Dimethylbenzoylamino)-2-propanol undergoes various chemical reactions, including:

Scientific Research Applications

1-(2,4-Dimethylbenzoylamino)-2-propanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylbenzoylamino)-2-propanol involves its interaction with specific molecular targets. The benzoylamino group can form hydrogen bonds and other interactions with biological molecules, influencing pathways related to its biological activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-(2,4-Dimethylbenzoylamino)-2-propanol can be compared with other benzene derivatives such as:

Properties

IUPAC Name

N-(2-hydroxypropyl)-2,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-8-4-5-11(9(2)6-8)12(15)13-7-10(3)14/h4-6,10,14H,7H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKBGLVXBIFXWBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NCC(C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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